molecular formula C15H19NO3 B1529427 1-Benzoyl-4-ethylpiperidine-4-carboxylic acid CAS No. 1405627-45-3

1-Benzoyl-4-ethylpiperidine-4-carboxylic acid

Cat. No. B1529427
M. Wt: 261.32 g/mol
InChI Key: DVILJYNASZUKRN-UHFFFAOYSA-N
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Description

1-Benzoyl-4-ethylpiperidine-4-carboxylic acid is a chemical compound with the CAS Number: 1405627-45-3 . It has a molecular weight of 261.32 and is typically in powder form .


Molecular Structure Analysis

The InChI code for 1-Benzoyl-4-ethylpiperidine-4-carboxylic acid is 1S/C15H19NO3/c1-2-15(14(18)19)8-10-16(11-9-15)13(17)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,18,19) .


Physical And Chemical Properties Analysis

1-Benzoyl-4-ethylpiperidine-4-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 261.32 .

Scientific Research Applications

Antibacterial and Antifungal Properties

Benzoyl derivatives, including those similar to 1-Benzoyl-4-ethylpiperidine-4-carboxylic acid, are used as antibacterial and antifungal preservatives. Their widespread occurrence and use in various products highlight their importance in food preservation, pharmaceuticals, and cosmetics, addressing public health concerns related to microbial growth (A. D. del Olmo, J. Calzada, M. Nuñez, 2017).

Prodrug Development for Cancer Therapy

Novel prodrugs have been synthesized for cancer treatment, leveraging the chemical properties of benzoyl derivatives to be activated to cytotoxic agents at tumor sites. This approach exemplifies the potential of benzoyl compounds in developing targeted cancer therapies, highlighting the importance of chemical modifications for therapeutic applications (C. Springer et al., 1990).

Bioconjugation Techniques

The study of amide formation mechanisms by carbodiimide in aqueous media utilizes benzoyl derivatives to explore bioconjugation techniques. These findings are crucial for applications in drug development and biomolecule labeling, offering insights into effective conjugation strategies in biological research (N. Nakajima, Y. Ikada, 1995).

Ligand Synthesis for Metal Complexes

Research into the synthesis of ligands containing benzoyl derivatives for metal complexes reveals their utility in creating compounds with lower energy electronic absorption. These studies are significant for the development of new materials with potential applications in electronics and photonics (R. Zong, Hui Zhou, R. Thummel, 2008).

Electrochemical Oxidation Processes

Benzoyl derivatives have been employed in the electrochemical oxidation of alcohols to carboxylic acids. This method is notable for its mild conditions and broad substrate scope, demonstrating the versatility of benzoyl compounds in synthetic chemistry and potential industrial applications (M. Rafiee et al., 2018).

Safety And Hazards

The safety information available indicates that this compound should be handled with care. It has a GHS07 pictogram and a warning signal word . The precautionary statements include keeping the compound out of reach of children, avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

properties

IUPAC Name

1-benzoyl-4-ethylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-15(14(18)19)8-10-16(11-9-15)13(17)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVILJYNASZUKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-4-ethylpiperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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